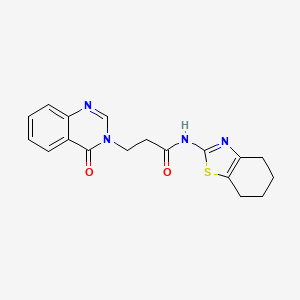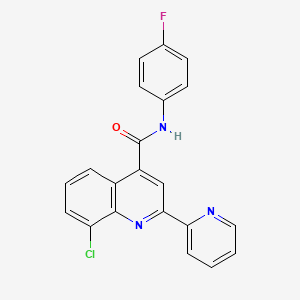![molecular formula C15H13ClN6OS B1225029 N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide](/img/structure/B1225029.png)
N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide is a member of tetrazoles.
Wissenschaftliche Forschungsanwendungen
Topical Inflammation Inhibition
N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide is studied for its potential as a non-acidic NSAID (Non-Steroidal Anti-Inflammatory Drug). Research has shown that specific compounds within this category, such as N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, exhibit potent anti-inflammatory activity in animal models, comparable to conventional treatments like ibuprofen and dexamethasone (Dassonville et al., 2004).
Synthesis and Herbicidal Activity
In the realm of agriculture, derivatives of N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide have been synthesized for potential use as herbicides. Studies have found that certain synthesized compounds display moderate to good selective herbicidal activity against specific plant species (Liu & Shi, 2014).
Antimicrobial and Cytotoxic Activities
Research into the antimicrobial and cytotoxic activities of N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide derivatives has shown promising results. Certain compounds demonstrate significant antibacterial and anticandidal effects, as well as cytotoxicity against specific human cancer cell lines, making them potential candidates for further pharmacological development (Dawbaa et al., 2021).
Metal Coordination Polymers
The use of N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide in the formation of metal coordination polymers has been explored. These polymers, incorporating various metals, exhibit distinct structural characteristics and have potential applications in material science (Lee et al., 2016).
Analgesic Activity
In medical research, specific derivatives of this compound have been synthesized and tested for their analgesic properties, though results indicate stringent structural requirements for significant activity (Essawi, 1999).
Anticancer Agents
Compounds structurally related to N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide have been synthesized with a focus on their anticancer properties. Certain synthesized compounds displayed notable cytotoxicity against specific cancer cell lines, indicating potential for future therapeutic applications (Redda & Gangapuram, 2007).
Eigenschaften
Molekularformel |
C15H13ClN6OS |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H13ClN6OS/c1-10(14(23)18-13-8-7-11(16)9-17-13)24-15-19-20-21-22(15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,23) |
InChI-Schlüssel |
JTTFMZCSMQVOKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)
![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinyl]-(1-piperidinyl)methanone](/img/structure/B1224950.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)

![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1224961.png)

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B1224964.png)
![2-(3-ethylphenoxy)-N-[4-(2-pyridinylsulfamoyl)phenyl]acetamide](/img/structure/B1224967.png)
![1-(4-bromophenyl)-2-[3-[(4-chloroanilino)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium-1-yl]ethanone](/img/structure/B1224968.png)
![N-[1-[1-[2-[4-(diethylamino)anilino]-2-oxoethyl]-2-benzimidazolyl]ethyl]-4-methylbenzamide](/img/structure/B1224969.png)
![N-[2-methyl-5-(1-piperidinylsulfonyl)phenyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B1224970.png)
![2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B1224971.png)